Regioisomeric 5- vs. 4-Position Pyrazole Substitution
(1H-Pyrazol-5-yl)-1H-pentazole (CAS 652148-70-4) is the 5-substituted regioisomer of the pyrazole-pentazole scaffold, in contrast to (1H-Pyrazol-4-yl)-1H-pentazole (CAS 652148-71-5), which bears the pentazole moiety at the pyrazole 4-position. This positional isomerism results in distinct canonical SMILES notations: C1=CN=NC1N2N=NN=N2 for the 5-isomer versus C1=C(C=NN1)N2N=NN=N2 for the 4-isomer . The 5-substitution pattern alters the electronic environment of the pyrazole ring and modifies hydrogen-bonding potential due to the proximity of the pyrazole N–H group to the pentazole attachment site, a structural feature absent in the 4-isomer .
| Evidence Dimension | Regioisomeric substitution position |
|---|---|
| Target Compound Data | 5-position substitution (CAS 652148-70-4); SMILES: C1=CN=NC1N2N=NN=N2 |
| Comparator Or Baseline | 4-position substitution (CAS 652148-71-5); SMILES: C1=C(C=NN1)N2N=NN=N2 |
| Quantified Difference | Positional isomerism; distinct connectivity and hydrogen-bonding architecture |
| Conditions | Structural analysis via canonical SMILES and InChI comparison |
Why This Matters
Regioisomeric identity dictates electronic properties and reactivity; procurement of the correct isomer is essential for reproducible synthetic and computational workflows.
